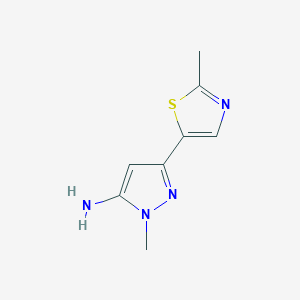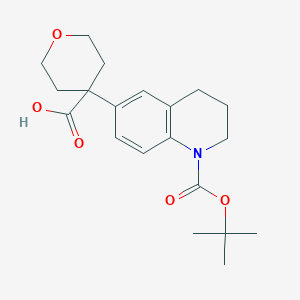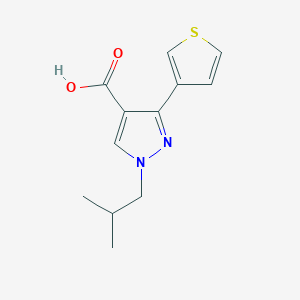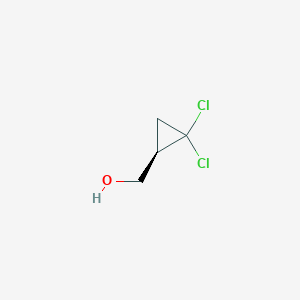
(R)-(2,2-Dichlorocyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2,2-Dichlorocyclopropyl)methanol is a chiral compound characterized by a cyclopropane ring substituted with two chlorine atoms and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dichlorocyclopropyl)methanol typically involves the cyclopropanation of suitable alkenes followed by chlorination and subsequent reduction. One common method includes the reaction of an alkene with a dichlorocarbene precursor under basic conditions to form the dichlorocyclopropane intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield ®-(2,2-Dichlorocyclopropyl)methanol.
Industrial Production Methods
Industrial production of ®-(2,2-Dichlorocyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(2,2-Dichlorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding cyclopropylmethanol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Dichlorocyclopropylcarboxylic acid or dichlorocyclopropylaldehyde.
Reduction: Cyclopropylmethanol.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In organic synthesis, ®-(2,2-Dichlorocyclopropyl)methanol serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties such as antimicrobial or anticancer activity.
Industry
In the materials science field, ®-(2,2-Dichlorocyclopropyl)methanol can be used in the development of new polymers and materials with enhanced properties such as increased strength or thermal stability.
Mechanism of Action
The mechanism by which ®-(2,2-Dichlorocyclopropyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(2,2-Dichlorocyclopropyl)methanol: The enantiomer of ®-(2,2-Dichlorocyclopropyl)methanol, which may exhibit different biological activity due to its chiral nature.
Cyclopropylmethanol: Lacks the chlorine substituents, resulting in different reactivity and applications.
2,2-Dichlorocyclopropane: The parent compound without the hydroxymethyl group, used in different synthetic applications.
Uniqueness
®-(2,2-Dichlorocyclopropyl)methanol is unique due to its combination of a cyclopropane ring, chlorine substituents, and a hydroxymethyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C4H6Cl2O |
|---|---|
Molecular Weight |
140.99 g/mol |
IUPAC Name |
[(1R)-2,2-dichlorocyclopropyl]methanol |
InChI |
InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m1/s1 |
InChI Key |
KRHRPJKHUHTSDK-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](C1(Cl)Cl)CO |
Canonical SMILES |
C1C(C1(Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


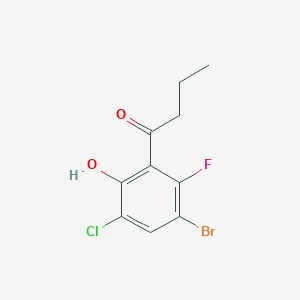
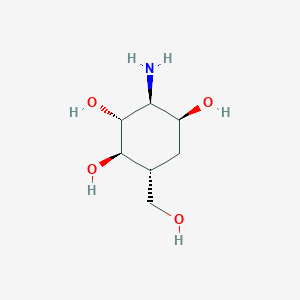
![4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide](/img/structure/B13335122.png)
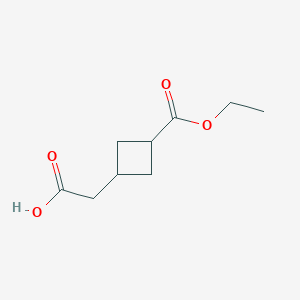
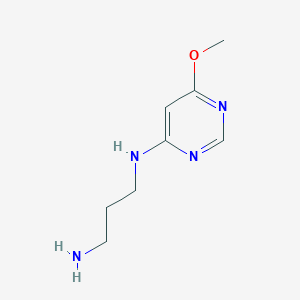
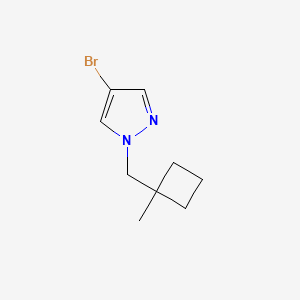
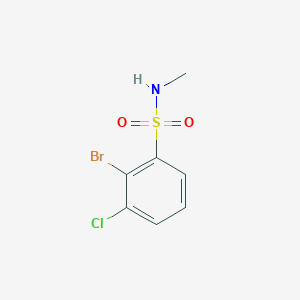
![N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B13335146.png)

![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B13335161.png)
